N-(1-propylpiperidin-4-yl)-1-benzothiophene-3-carboxamide
Overview
Description
N-(1-propylpiperidin-4-yl)-1-benzothiophene-3-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzothiophene ring fused with a piperidine ring, which is further substituted with a propyl group and a carboxamide group.
Preparation Methods
The synthesis of N-(1-propylpiperidin-4-yl)-1-benzothiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzothiophene-3-carboxylic acid with 1-propylpiperidine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
N-(1-propylpiperidin-4-yl)-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different substituents on the benzothiophene ring.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
N-(1-propylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: Researchers investigate the biological activity of this compound to understand its effects on cellular processes and its potential as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of N-(1-propylpiperidin-4-yl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby sensitizing cancer cells to chemotherapy . The compound’s binding to its target can disrupt normal cellular functions, leading to therapeutic effects.
Comparison with Similar Compounds
N-(1-propylpiperidin-4-yl)-1-benzothiophene-3-carboxamide can be compared to other similar compounds, such as:
2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: This compound also contains a piperidine ring and a carboxamide group but has a benzimidazole ring instead of a benzothiophene ring.
N-methyl-N-(1-propylpiperidin-4-yl)butanamide: This compound has a similar piperidine ring and propyl group but differs in the structure of the amide group and the absence of the benzothiophene ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1-propylpiperidin-4-yl)-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-2-9-19-10-7-13(8-11-19)18-17(20)15-12-21-16-6-4-3-5-14(15)16/h3-6,12-13H,2,7-11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHXFYUHPWFNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CSC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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